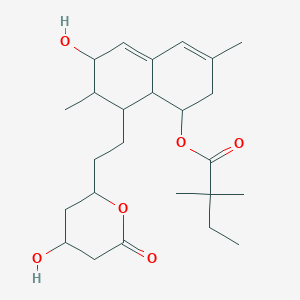

3S)-Hydroxy Simvastatin

Description

Simvastatin (B1681759) as a Prodrug Concept within Statin Pharmacology

Simvastatin is a medication that is administered in an inactive lactone form. drugbank.comnih.gov This means it is a prodrug, a compound that is metabolized in the body to produce a pharmacologically active drug. drugbank.comnih.gov This transformation is a key concept in the action of some statins. The inactive lactone ring of simvastatin is hydrolyzed in vivo into its active β-hydroxyacid form. drugbank.comglobalresearchonline.net This conversion is facilitated by a combination of spontaneous chemical changes and enzyme-mediated hydrolysis, primarily by carboxylesterases found in the intestinal wall, liver, and plasma. drugbank.commdpi.com The active form is structurally similar to HMG-CoA (hydroxymethylglutaryl CoA), allowing it to effectively compete for the HMG-CoA reductase enzyme. drugbank.com

Overview of Simvastatin's Semisynthetic Derivation from Fungal Polyketides

Simvastatin is a semisynthetic compound, meaning it is derived from a naturally occurring substance through chemical modification. globalresearchonline.netnih.govnih.govasm.org Its origin lies in the fungal polyketide lovastatin (B1675250), which is a secondary metabolite produced by the fungus Aspergillus terreus. globalresearchonline.netmdpi.comnih.gov The synthesis of simvastatin from lovastatin involves a multi-step process that replaces the 2-methylbutyryl side chain of lovastatin with a 2,2-dimethylbutyryl group. globalresearchonline.net A common method for this conversion begins with the hydrolysis of lovastatin to create the intermediate monacolin J. globalresearchonline.netnih.gov This is followed by a series of chemical protection and acylation steps to yield the final simvastatin product. globalresearchonline.netnih.gov

Introduction to Simvastatin Hydroxy Acid as the Primary Active Metabolite

Upon administration, the inactive simvastatin lactone is converted to its primary and most potent active metabolite, simvastatin hydroxy acid. ontosight.aibioaustralis.comontosight.ai This conversion from the lactone to the open-ring hydroxy acid form is essential for its therapeutic action. mdpi.com Simvastatin hydroxy acid is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. ontosight.aibioaustralis.com This enzyme catalyzes a critical rate-limiting step in the biosynthesis of cholesterol. drugbank.comglobalresearchonline.net By inhibiting this enzyme, simvastatin hydroxy acid effectively reduces the production of cholesterol in the liver. drugbank.comontosight.ai Studies have shown that both simvastatin and its β-hydroxyacid metabolite are highly bound to human plasma proteins, at approximately 95%. drugbank.com

Significance of Hydroxylated Metabolites in Simvastatin Research

Data Tables

Table 1: Key Chemical Compounds and their Roles

| Compound Name | Role/Significance |

| (3S)-Hydroxy Simvastatin | A hydroxylated metabolite of Simvastatin. glpbio.commedchemexpress.comsynzeal.com |

| Simvastatin | A prodrug that is converted to its active form in the body. drugbank.comnih.gov |

| Simvastatin Hydroxy Acid | The primary active metabolite of Simvastatin, a potent inhibitor of HMG-CoA reductase. ontosight.aibioaustralis.com |

| Lovastatin | A natural fungal polyketide from which Simvastatin is derived. globalresearchonline.netmdpi.com |

| Monacolin J | A key intermediate in the semisynthetic production of Simvastatin from Lovastatin. globalresearchonline.netnih.gov |

| HMG-CoA | A substrate of the HMG-CoA reductase enzyme. drugbank.com |

Table 2: Chemical Properties of (this compound

| Property | Value |

| Chemical Formula | C25H38O6 synzeal.com |

| Molecular Weight | 434.6 g/mol synzeal.com |

| CAS Number | 133645-46-2 synzeal.com |

| Chemical Name | (1S,6S,7R,8S,8aR)-6-hydroxy-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate synzeal.com |

List of Chemical Compounds

(this compound

Simvastatin

Simvastatin Hydroxy Acid

Lovastatin

Monacolin J

HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A)

Atorvastatin

Mevastatin

Compactin

Acetyl-CoA

Mevalonic acid

Digoxin

Warfarin

Cyclosporin

Endothelin-1

Nitric Oxide

α-dimethylbutyryl chloride

α-dimethylbutyryl-S-methyl-mercaptopropionate

Properties

IUPAC Name |

[6-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-21,23,26-27H,6-8,10,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTMJJNBYMYMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Engineered Production of Simvastatin Precursors

Fungal Biosynthesis of Lovastatin (B1675250) and Related Polyketides

Lovastatin, a naturally occurring polyketide, serves as a key precursor in the semi-synthesis of simvastatin (B1681759). The biosynthesis of lovastatin is a complex process orchestrated by a series of enzymes within certain fungal species.

Aspergillus terreus, a soil-dwelling fungus, is the primary industrial producer of lovastatin. mdpi.com This fungus possesses the entire genetic machinery required for lovastatin biosynthesis. mdpi.comnih.gov The production of lovastatin by A. terreus is a secondary metabolic process, meaning it typically occurs after the primary growth phase, often triggered by nutrient limitation. nih.govasm.org Fermentation conditions, including carbon and nitrogen sources, pH, and aeration, are critical factors that influence the yield of lovastatin. nih.goviaea.org For instance, studies have shown that specific amino acids like glutamate (B1630785) and histidine can enhance lovastatin production. asm.org

The biosynthesis of lovastatin in A. terreus involves the creation of two separate polyketide chains that are later joined together. nih.govasm.orgnih.gov This intricate process is governed by a cluster of 18 genes, highlighting the complexity of this natural product's synthesis. sci-hub.se

The core of lovastatin biosynthesis lies in the activity of two key Type I polyketide synthases (PKSs): lovastatin nonaketide synthase (LNKS or LovB) and lovastatin diketide synthase (LDKS or LovF). nih.govsci-hub.senih.govnih.gov

Lovastatin Nonaketide Synthase (LovB): This large, multifunctional enzyme is responsible for synthesizing the main nonaketide backbone of lovastatin from one acetyl-CoA and eight malonyl-CoA units. sci-hub.senih.govacs.org LovB works in conjunction with an accessory enoyl reductase, LovC, which is essential for the correct processing of the growing polyketide chain to produce dihydromonacolin L. sci-hub.senih.govnih.govacs.org

Lovastatin Diketide Synthase (LovF): This enzyme synthesizes the 2-methylbutyrate (B1264701) side chain of lovastatin. nih.govacs.org

Accessory Proteins: Several other proteins play crucial roles. A thioesterase, LovG, is responsible for releasing the completed dihydromonacolin L from LovB. sci-hub.se A cytochrome P450 monooxygenase, LovA, then catalyzes the oxidation of dihydromonacolin L acid to monacolin L acid and subsequently to monacolin J acid. sci-hub.seuniprot.orgresearchgate.net Finally, an acyltransferase, LovD, attaches the 2-methylbutyrate side chain from LovF to the C8 hydroxyl group of monacolin J to form lovastatin. sci-hub.senih.gov

| Enzyme/Protein | Function in Lovastatin Biosynthesis |

| LovB (LNKS) | Synthesizes the nonaketide backbone (dihydromonacolin L) |

| LovC | Enoyl reductase that partners with LovB |

| LovF (LDKS) | Synthesizes the 2-methylbutyrate side chain |

| LovA | Oxidizes dihydromonacolin L to monacolin J acid |

| LovD | Acyltransferase that attaches the side chain to monacolin J |

| LovG | Thioesterase that releases dihydromonacolin L from LovB |

Enzymatic Derivation of Simvastatin from Monacolin J

Simvastatin is a semi-synthetic derivative of lovastatin. mdpi.com A key step in its production is the enzymatic conversion of monacolin J, an intermediate in the lovastatin pathway.

The acyltransferase LovD, naturally involved in the final step of lovastatin biosynthesis, has been repurposed for the synthesis of simvastatin. researchgate.netnih.gov Researchers have demonstrated that LovD can catalyze the direct acylation of monacolin J with a dimethylbutyryl group to produce simvastatin. nih.govnih.gov This biocatalytic approach offers a more direct and potentially greener alternative to traditional multi-step chemical synthesis. nih.govasm.orggordon.edu Whole-cell biocatalysis using Escherichia coli strains overexpressing the lovD gene has been successfully developed to achieve high conversion rates of monacolin J to simvastatin. nih.govasm.orgmdpi.com

The reaction proceeds via a ping-pong mechanism where LovD first binds the acyl donor, releases a byproduct, and then binds monacolin J to complete the transfer. mdpi.com

A critical aspect of developing an efficient biocatalytic process for simvastatin is the substrate specificity of the LovD enzyme. nih.gov LovD exhibits a broad substrate specificity, accepting various acyl donors and acyl acceptors. nih.govnih.govbu.edu This promiscuity has been exploited to find more efficient acyl donors for simvastatin synthesis. While the natural acyl donor is bound to the LovF enzyme, studies have shown that LovD can utilize small, membrane-permeable thioesters as acyl donors. nih.govnih.gov

The identification of α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP) as a superior acyl donor was a key breakthrough. nih.govgordon.edubu.edu This substrate is efficiently utilized by LovD and overcomes the issue of substrate inhibition observed with other donors. nih.gov Further protein engineering and directed evolution of LovD have led to variants with significantly improved catalytic activity and stability, making the enzymatic synthesis of simvastatin a commercially viable process. uniprot.orgmdpi.com

| Acyl Donor | Efficacy in LovD-catalyzed Simvastatin Synthesis |

| α-dimethylbutyryl-S-N-acetylcysteamine (DMB-S-NAC) | Poor turnover, suffers from substrate inhibition. nih.gov |

| α-dimethylbutyryl-S-methylthioglycolate (DMB-S-MTG) | Poor turnover. nih.gov |

| α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP) | Kinetically superior, efficient acyl donor. nih.govgordon.edu |

Microbial Hydroxylation Processes for Statin Analogues

Microbial hydroxylation is a powerful tool for creating structural diversity in statin molecules, often leading to compounds with altered properties. This process involves the use of microorganisms or their enzymes to introduce hydroxyl (-OH) groups at specific positions on the statin scaffold.

For instance, pravastatin (B1207561) is produced through the microbial hydroxylation of compactin, a structural analog of lovastatin. lgcstandards.comnih.gov Various microorganisms, including species of Streptomyces, are capable of performing this bioconversion. nih.gov

In the context of simvastatin, microbial hydroxylation can lead to the formation of hydroxylated metabolites. For example, the enzyme CYP102A1, a bacterial cytochrome P450, has been shown to catalyze the 6'β-hydroxylation of lovastatin and simvastatin. mdpi.com Furthermore, CYP102A1 has been used to regioselectively hydroxylate monacolin J to produce 6'α-hydroxymethyl monacolin J, a novel statin derivative. mdpi.com Similarly, bacterial CYP102A1 has been employed to produce hydroxylated metabolites of atorvastatin. mdpi.com This highlights the potential of microbial enzymes to generate a wide array of statin analogues, including hydroxylated forms of simvastatin, which could serve as valuable intermediates for the synthesis of new drug candidates.

Regio- and Stereo-specific Hydroxylation in Natural Statin Biosynthesis (e.g., LovA in Lovastatin Pathway)

In the natural biosynthesis of lovastatin by the fungus Aspergillus terreus, a crucial step involves the precise hydroxylation of the polyketide backbone, a reaction that is fundamental to forming the precursor required for simvastatin. nih.govresearchgate.net This transformation is catalyzed by LovA, a cytochrome P450 monooxygenase. nih.govebi.ac.uk The biosynthesis of the lovastatin backbone results in dihydromonacolin L, which undergoes a two-step oxidation to become monacolin J acid. nih.govresearchgate.net

LovA is responsible for both of these oxidative reactions. nih.govresearchgate.net The first reaction is the introduction of a double bond at the C4a-C5 position, converting dihydromonacolin L acid to monacolin L acid. nih.govmdpi.com Subsequently, LovA catalyzes the regio- and stereo-specific hydroxylation of monacolin L acid at the C8 position to yield monacolin J acid. nih.govresearchgate.netebi.ac.uk This hydroxylation is a critical step, as the resulting hydroxyl group is the site for the subsequent acylation that differentiates lovastatin and simvastatin. The enzyme's high degree of specificity ensures that the hydroxyl group is added to the correct carbon atom and with the correct stereochemistry, which is essential for the biological activity of the final statin products. nih.gov

| Enzyme | Substrate | Product | Reaction Type | Organism |

| LovA | Dihydromonacolin L acid | Monacolin L acid | Oxidation | Aspergillus terreus |

| LovA | Monacolin L acid | Monacolin J acid | Regio- and Stereo-specific Hydroxylation | Aspergillus terreus |

Microbial Biotransformation for Simvastatin Hydroxylation (e.g., Nocardia sp. applications)

Microbial biotransformation offers a powerful tool for modifying complex molecules like statins, often achieving high specificity under mild reaction conditions. Various microorganisms are known to perform hydroxylation reactions on statin compounds. mdpi.com For instance, the hydroxylation of compactin to produce pravastatin is a well-established industrial process utilizing species of Streptomyces. mdpi.com

The genus Nocardia, a group of Gram-positive filamentous bacteria, is recognized for its significant metabolic capacity to biotransform a wide range of compounds, including steroids and other complex molecules. dntb.gov.uaresearchgate.net While detailed public studies on the specific hydroxylation of simvastatin to (3S)-Hydroxy Simvastatin by Nocardia species are limited, their known capabilities in similar biotransformations make them a subject of interest. deepdyve.comdntb.gov.ua Research has documented the use of Nocardia in the biotransformation of other statins, suggesting their potential application in modifying simvastatin. mdpi.comdntb.gov.ua For example, various microorganisms, including Nocardia, are capable of hydroxylating compactin. mdpi.com These biotransformations are prized for their high sensitivity and specificity, which can lead to higher yields and fewer byproducts compared to chemical synthesis. researchgate.net

Other microbial enzymes, such as cytochrome P450s from different bacterial sources, have been explored for their ability to hydroxylate statin precursors. For example, CYP102A1 from Bacillus megaterium and its mutants have been shown to catalyze the regioselective hydroxylation of monacolin J, producing a novel hydroxylated derivative. mdpi.comnih.gov This demonstrates the potential of microbial enzymes to create new statin compounds through specific hydroxylation.

| Microorganism / Enzyme | Substrate | Transformation | Relevance |

| Nocardia sp. | Statin Compounds (e.g., Compactin) | Hydroxylation | Demonstrates capability for statin modification. mdpi.comdntb.gov.ua |

| Streptomyces carbophilus | Compactin | Stereospecific Hydroxylation | Industrial production of pravastatin. mdpi.com |

| CYP102A1 | Monacolin J | Regioselective C-Hydroxylation | Creation of new statin derivatives. mdpi.comnih.gov |

Synthetic Biology Approaches for Enhanced Simvastatin Precursor Production

Synthetic biology and metabolic engineering provide robust strategies for optimizing the production of valuable precursors like monacolin J, moving beyond traditional chemical synthesis or reliance on natural producers. nih.govacs.org A primary industrial route to monacolin J involves the alkaline hydrolysis of lovastatin, a process that can be costly and environmentally unfriendly. nih.gov To circumvent this, scientists have engineered microbial cell factories for the direct, single-step production of monacolin J. nih.govnih.gov

A key strategy involves engineering the lovastatin producer, Aspergillus terreus. In one approach, the gene lovF, which encodes the diketide synthase responsible for synthesizing the 2-methylbutyryl side chain of lovastatin, is deleted. acs.org This deletion blocks the final step of lovastatin biosynthesis, leading to the accumulation of its direct precursor, monacolin J. acs.org To further boost production, the specific transcription factor lovE, which regulates the lovastatin biosynthesis gene cluster, can be overexpressed. This strategy has been shown to significantly increase the titer of monacolin J, reaching levels of 5.5 g/L, and enhances the robustness of the fermentation process. acs.org

Another successful approach involves the heterologous expression of a lovastatin hydrolase from Penicillium chrysogenum in an industrial strain of A. terreus. nih.gov This enzyme efficiently hydrolyzes the lovastatin produced by the host into monacolin J in a single fermentation step, achieving a conversion of approximately 95%. nih.gov Directed evolution of this hydrolase has led to mutants with improved activity and thermal stability, resulting in nearly 100% conversion of lovastatin to monacolin J. nih.gov

Beyond fungi, Escherichia coli has been engineered as a whole-cell biocatalyst for the synthesis of simvastatin from monacolin J. asm.org By overexpressing the acyltransferase LovD from the lovastatin pathway, engineered E. coli can efficiently convert monacolin J to simvastatin when supplied with a suitable acyl donor. asm.org

| Engineered Organism | Genetic Modification | Target Product | Key Findings |

| Aspergillus terreus | Deletion of lovF gene; Overexpression of lovE | Monacolin J | Blocked lovastatin synthesis, leading to high-titer accumulation of monacolin J (5.5 g/L). acs.org |

| Aspergillus terreus | Heterologous expression of lovastatin hydrolase | Monacolin J | Single-step fermentation process with ~95-100% conversion of lovastatin to monacolin J. nih.govnih.gov |

| Escherichia coli | Overexpression of acyltransferase LovD | Simvastatin | Whole-cell biocatalysis achieved >99% conversion of monacolin J to simvastatin. asm.org |

Metabolic Transformations of Simvastatin: Hydroxylation and Beyond

In Vivo and In Vitro Biotransformation Pathways of Simvastatin (B1681759)

The biotransformation of simvastatin is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. drugbank.comfrontiersin.org These transformations not only activate the drug but also lead to a variety of metabolites, some of which also possess therapeutic activity. nih.gov The main metabolic pathways include hydrolysis of the lactone ring, oxidative modifications through hydroxylation, and dehydrogenation. nih.govmdpi.com

Lactone Hydrolysis to Simvastatin Hydroxy Acid

The initial and essential step in the activation of simvastatin is the hydrolysis of its lactone ring to form the corresponding β-hydroxy acid, known as simvastatin hydroxy acid (SVA). drugbank.comnih.gov This conversion can occur both non-enzymatically and through the action of enzymes like carboxylesterases and paraoxonases found in the plasma, liver, and intestinal mucosa. drugbank.commdpi.comsemanticscholar.org The open-ring hydroxy acid form is the active moiety that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. globalresearchonline.netdrugbank.com The hydrolysis process is influenced by pH, with a slight increase in pH favoring the conversion to the more hydrophilic acid form. researchgate.net This transformation is reversible, and the condensation of the open hydroxy acid form back to the closed lactone form can occur under acidic conditions, such as those found in the stomach. google.comresearchgate.net

Table 1: Key Enzymes and Factors in Simvastatin Lactone Hydrolysis

| Factor | Role in Hydrolysis | Location | Reference(s) |

| Carboxylesterases | Enzymatic hydrolysis of the lactone ring. | Intestinal wall, liver, plasma | drugbank.comsemanticscholar.org |

| Paraoxonases | Enzymatic hydrolysis of the lactone ring. | Human blood | mdpi.com |

| pH | Influences the rate of non-enzymatic hydrolysis; alkaline pH favors the hydroxy acid form. | General circulation, gastrointestinal tract | researchgate.net |

| Non-enzymatic Hydrolysis | Spontaneous chemical conversion to the active form. | Human body | nih.gov |

Oxidative Metabolites through Hydroxylation

Following or concurrent with lactone hydrolysis, simvastatin undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4 and CYP3A5. drugbank.comnih.gov This leads to the formation of several hydroxylated metabolites. uio.no These oxidative reactions occur at different positions on the simvastatin molecule, resulting in a variety of derivatives.

One of the major in vitro metabolic pathways is allylic hydroxylation, which results in the formation of 6'-hydroxy-simvastatin (6'-OH-SV). nih.govpsu.edu This metabolite is a significant product of the microsomal metabolism of simvastatin. nih.gov

Another key hydroxylation reaction is aliphatic hydroxylation, leading to the creation of 3"-hydroxy-simvastatin (3"-OH-SV). nih.govpsu.edu Alongside 6'-OH-SV, this is considered a major metabolite formed during in vitro studies with liver microsomes. nih.gov

Further oxidation can lead to the formation of hydroxymethyl and carboxylic acid derivatives. Biliary metabolites of simvastatin include 6'-hydroxymethyl-simvastatin (6'-CH2OH-SV) and 6'-carboxy-simvastatin (6'-COOH-SV). nih.govpsu.edu These metabolites have been identified in both their lactone and hydroxy acid forms. nih.gov It has been noted that during the formation of these metabolites, the 6'-chiral center can be inverted. nih.govpsu.edu

Table 2: Major Oxidative Metabolites of Simvastatin

| Metabolite | Type of Reaction | Key Enzyme(s) | Reference(s) |

| 6'-OH-Simvastatin | Allylic Hydroxylation | CYP3A4, CYP3A5 | drugbank.comnih.gov |

| 3"-OH-Simvastatin | Aliphatic Hydroxylation | CYP3A4, CYP3A5 | drugbank.comnih.gov |

| 6'-CH2OH-Simvastatin | Hydroxylation/Oxidation | Not specified | nih.govpsu.edu |

| 6'-COOH-Simvastatin | Oxidation | Not specified | nih.govpsu.edu |

| 3'-Hydroxy Simvastatin | Hydroxylation | CYP3A4, CYP3A5 | nih.gov |

| 3',5'-dihydrodiol SV | Hydroxylation | CYP3A4, CYP3A5 | nih.gov |

Dehydrogenation Metabolites (e.g., 6'-Exomethylene Simvastatin)

In addition to hydroxylation, dehydrogenation is another biotransformation pathway for simvastatin. This process leads to the formation of 6'-exomethylene simvastatin. nih.govnih.gov This metabolite has been identified as a major product in vitro, formed alongside the hydroxylated metabolites. nih.govpsu.edu The formation of 6'-exomethylene simvastatin is also catalyzed by the CYP3A subfamily of enzymes. nih.gov

Other Phase I Metabolic Reactions

Beyond the primary hydroxylation pathways, the Phase I metabolism of simvastatin (SV) encompasses several other significant reactions. These biotransformations are primarily catalyzed by the cytochrome P450 (CYP) enzyme system and lead to a variety of metabolites. mdpi.comdroracle.ai The lactone prodrug, simvastatin, must undergo metabolism to yield its pharmacologically active hydroxy acid form (SVA) and other active metabolites. drugbank.comnih.gov

Key Phase I reactions, aside from simple hydroxylation, include dehydrogenation and carboxylation. mdpi.comnih.gov One notable dehydrogenation product is 6'-exomethylene-SV, which is formed from the simvastatin molecule. nih.gov This metabolite can serve as an intermediate in the formation of other metabolic products. nih.gov Further oxidation can lead to carboxylation, resulting in metabolites such as 6'-COOH-SV. nih.gov In vitro studies using rat liver microsomes have identified a wide array of up to 29 possible Phase I metabolites, generated through oxidation (which includes hydroxylation, carboxylation, and exomethylene formation), reduction, and hydrolysis reactions. mdpi.com While the hydrolysis of the simvastatin lactone to its active β-hydroxy acid form (SVA) is a crucial activation step, it has been shown to be independent of the CYP450 system. mdpi.comdrugbank.com This conversion is instead facilitated by esterase enzymes found in tissues like the liver and in plasma. mdpi.comkoreascience.kr

These varied metabolic reactions underscore the complexity of simvastatin's biotransformation, resulting in a diverse profile of metabolites, some of which retain inhibitory activity against HMG-CoA reductase. nih.gov

Stereochemical Considerations in Hydroxylated Simvastatin Metabolite Formation

The metabolism of simvastatin is characterized by a high degree of stereoselectivity, particularly concerning the hexahydronaphthalene (B12109599) ring system. The enzymes involved, primarily from the cytochrome P-450 family, exhibit distinct preferences for the spatial arrangement of the molecule, influencing the structure of the resulting metabolites. nih.gov

A significant stereochemical event is the metabolic inversion of the 6'-chiral center of simvastatin. nih.govnih.gov This inversion is observed in the formation of metabolites like 6'-CH2OH-SV and 6'-COOH-SV. nih.gov Research indicates that 6'-exomethylene SV is a likely intermediate in this process. nih.gov Studies using rat liver microsomes have demonstrated that when substituents at the 6' position are in the alpha (α) configuration, metabolism is primarily directed at this position. The hydroxylation is stereoselective, yielding 6' beta (β)-hydroxy derivatives as the major products. nih.gov Conversely, if the 6'-substituent is already in the β-configuration, metabolism at this site is significantly hindered, indicating that these derivatives are poorer substrates for the metabolic enzymes. nih.gov

Inter-species Variability in Simvastatin Metabolite Profiles

The metabolic profile of simvastatin exhibits notable variations across different species, including humans, dogs, and rodents (rats and mice). nih.govnih.gov These differences are observed in the rate of hydrolysis of the lactone prodrug and in the specific types of metabolites formed. nih.govkoreascience.kr

One of the most significant inter-species differences lies in the hydrolysis of simvastatin (SV) to its active β-hydroxy acid form (SVA). koreascience.krresearchgate.net Rodent plasma contains high levels of esterase activity, leading to rapid and extensive conversion of SV to SVA. nih.govkoreascience.kr In rats, this hydrolysis is so rapid that after oral administration, SV is often undetectable in plasma. koreascience.kr In contrast, plasma esterase activity in dogs and humans is considerably lower, resulting in a slower rate of hydrolysis. nih.govresearchgate.net

Species-specific metabolites have also been identified. A unique metabolite, a pentanoic acid derivative (identified as metabolite VII in some studies), is formed only in rodents. nih.gov This metabolite is proposed to be a product of the beta-oxidation pathways of fatty acid metabolism. nih.gov Despite these differences in hydrolysis rates and specific metabolite formation, the major route of elimination for simvastatin and its metabolites is biliary excretion in rats, dogs, and humans. nih.govnih.gov The physiological disposition of simvastatin in dogs has been suggested as a suitable model for humans due to similarities in protein binding and hepatic extraction. nih.gov

These species-specific metabolic pathways are crucial considerations in preclinical studies and for extrapolating animal model data to human clinical outcomes.

Data Tables

Table 1: Key Phase I Metabolites of Simvastatin

| Metabolite Name | Abbreviation | Type of Reaction | Reference |

|---|---|---|---|

| 3'-Hydroxy Simvastatin | 3'-OH-SV | Aliphatic Hydroxylation | nih.gov |

| 6'-Hydroxy Simvastatin | 6'-OH-SV | Allylic Hydroxylation | nih.gov |

| 6'-exomethylene Simvastatin | 6'-exomethylene-SV | Dehydrogenation | mdpi.comnih.gov |

| 6'-hydroxymethyl Simvastatin | 6'-CH2OH-SV | Oxidation (with chiral inversion) | nih.govnih.gov |

| 6'-carboxy Simvastatin | 6'-COOH-SV | Carboxylation (with chiral inversion) | nih.govnih.gov |

| Simvastatin β-hydroxy acid | SVA | Hydrolysis (CYP-independent) | mdpi.comdrugbank.com |

| Monohydroxy Simvastatin Acid | monohydroxy SVA | Hydroxylation | mdpi.com |

| Dihydrodiol Simvastatin Acid | dihydrodiol SVA | Hydroxylation/Reduction | mdpi.com |

Table 2: Summary of Inter-species Differences in Simvastatin Metabolism

| Metabolic Feature | Rodents (Rats, Mice) | Dogs | Humans | Reference |

|---|---|---|---|---|

| Plasma Esterase Activity | High | Low | Low | nih.govresearchgate.net |

| Rate of SV to SVA Hydrolysis | Rapid | Slow | Slow | nih.govkoreascience.kr |

| Detection of SV in Plasma | Often undetectable | Detectable | Detectable | koreascience.kr |

| Formation of Pentanoic Acid Metabolite (VII) | Yes | No | No | nih.gov |

| Primary Route of Elimination | Biliary | Biliary | Biliary | nih.govnih.gov |

Enzymology and Molecular Mechanisms Governing Simvastatin Metabolism

Esterase-mediated Hydrolysis of Simvastatin (B1681759) to Simvastatin Hydroxy Acid

Simvastatin is administered as an inactive lactone prodrug and requires hydrolysis to its open-ring β-hydroxy acid form, simvastatin hydroxy acid (SVA), to exert its pharmacological effect as an inhibitor of HMG-CoA reductase. google.comresearchgate.net This bioactivation is primarily carried out by esterases present in the blood, intestinal wall, and liver. researchgate.net In humans, the hydrolysis of simvastatin is mediated by two main families of esterases: carboxylesterases (CES) and paraoxonases (PONs). researchgate.net

Carboxylesterases are a key group of enzymes involved in the hydrolysis of a wide range of ester-containing drugs. lgcstandards.com In the context of simvastatin metabolism, CES, particularly CES1, is believed to be involved in its activation. researchgate.net Studies have indicated that simvastatin is hydrolyzed by carboxylesterases to its active beta-hydroxy metabolite. lgcstandards.com The efficiency of this hydrolysis may vary, with some research suggesting a higher efficiency in females compared to males. lgcstandards.com While CES1 is considered a contributor to simvastatin activation, some in vitro studies have suggested that it may not be the most efficient enzyme for this process. researchgate.net

Further research has identified simvastatin as a substrate for specific human recombinant carboxylesterases, including CES1b and CES1c, with intrinsic clearance (Clint) values of 5.77 and 2.45 μL/min/mg protein, respectively. uni.lu

Paraoxonases are a family of esterases associated with high-density lipoprotein (HDL) that also contribute to the hydrolysis of simvastatin. researchgate.net In human blood, both carboxylesterases and paraoxonases are considered the major esterases mediating this conversion. uni.lu Specifically, PON1 and PON3 have been identified as being capable of hydrolyzing simvastatin. uni.lu In fact, PON3 is noted to exclusively hydrolyze bulky lactones, including simvastatin. nih.gov

Studies with human recombinant enzymes have determined the intrinsic clearance (Clint) of simvastatin by PON1 and PON3 to be 8.75 and 3.93 μL/min/mg protein, respectively. uni.lu This indicates that PON1 is a significant contributor to the hydrolysis of simvastatin in humans. uni.lu The activation of simvastatin to its hydroxy acid form is a critical step, and the combined action of both carboxylesterases and paraoxonases ensures its conversion to the pharmacologically active molecule. nih.gov

| Enzyme | Intrinsic Clearance (Clint) (μL/min/mg protein) |

|---|---|

| PON1 | 8.75 |

| CES1b | 5.77 |

| PON3 | 3.93 |

| CES1c | 2.45 |

Data based on studies of simvastatin hydrolysis by human recombinant enzymes. uni.lu

Isoprenoid Biosynthesis Pathway Interactions with Simvastatin Metabolism

The therapeutic effect of simvastatin is directly linked to its interaction with the isoprenoid biosynthesis pathway, also known as the mevalonate (B85504) pathway. medchemexpress.com Simvastatin hydroxy acid is a potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in this pathway. medchemexpress.comnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor for the synthesis of cholesterol and various other essential isoprenoids. medchemexpress.com

By inhibiting HMG-CoA reductase, simvastatin not only reduces the endogenous synthesis of cholesterol but also depletes the cellular pool of important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the post-translational modification (prenylation) of various signaling proteins, including small GTP-binding proteins like Rho, Ras, and Rac. The proper function and membrane localization of these proteins are dependent on isoprenylation. mdpi.com

The reduction in the synthesis of isoprenoids, particularly GGPP, is thought to mediate many of the so-called "pleiotropic" effects of statins, which are independent of their cholesterol-lowering activity. researchgate.net For instance, the inhibition of RhoA geranylgeranylation has been linked to improvements in endothelial function. researchgate.net Therefore, the metabolism of simvastatin to its active hydroxy acid form is the critical step that enables its interaction with and inhibition of the isoprenoid biosynthesis pathway, leading to its therapeutic effects. nih.gov

Advanced Analytical Methodologies for Simvastatin Metabolite Profiling

Mass Spectrometry (MS) Based Metabolic Profilingmdpi.com

Mass spectrometry has become an indispensable tool for metabolic profiling due to its high sensitivity and accuracy in detecting and quantifying metabolites. nih.gov In the context of simvastatin (B1681759), various MS platforms are employed to investigate its metabolic fate. mdpi.com Studies utilizing in vitro models like rat liver microsomes (RLMs) have successfully used MS to identify numerous metabolites. mdpi.comdntb.gov.ua

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applicationsmdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of simvastatin and its hydroxylated metabolites. wjbphs.comresearchgate.net This method offers robust and sensitive quantification of simvastatin, its active β-hydroxy acid form, and other metabolites in biological fluids like human plasma. nih.govmedpharmres.comnih.gov The chromatographic separation provided by LC resolves complex mixtures before the mass spectrometer selectively detects and quantifies the target analytes. plos.org LC-MS/MS methods are frequently used for pharmacokinetic studies and can achieve a lower limit of quantitation in the range of 0.25 ng/mL. nih.gov The technique's power lies in its ability to simultaneously quantify multiple analytes, making it highly efficient for studying drug metabolism. nih.gov

A typical LC-MS/MS method for simvastatin and its hydroxy acid metabolite might involve a simple protein precipitation for sample extraction followed by analysis using a C18 column. nih.govplos.org Detection is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which provide high specificity by monitoring a specific precursor-to-product ion transition for each analyte. medpharmres.complos.org

Ion Trap and Triple Quadrupole MS Systems for Metabolite Identificationmdpi.com

Both ion trap and triple quadrupole (QqQ) mass spectrometry systems are extensively used for the identification and structural confirmation of simvastatin metabolites. mdpi.comresearchgate.net These systems were instrumental in a study that identified a total of 29 simvastatin metabolites in vitro. mdpi.com

Triple Quadrupole (QqQ) Systems: These instruments are known for their exceptional sensitivity and selectivity in quantification, operating primarily in modes like Selected Reaction Monitoring (SRM). nih.gov They can also be used for identification through precursor ion and neutral loss scans, which help in finding structurally related compounds. sciex.com

Ion Trap Systems: Ion trap mass spectrometers excel at qualitative analysis, offering the capability for multi-stage fragmentation (MSn). nih.govresearchgate.net This allows for detailed structural elucidation of unknown metabolites by breaking down ions sequentially to understand their structure. researchgate.netnih.gov The combination of these systems, sometimes in hybrid configurations like a quadrupole-linear ion trap (QTRAP), provides a powerful workflow for both identifying and confirming metabolites. sciex.comsciex.com

Research has shown the utility of these systems in characterizing Phase I metabolites of simvastatin, including various hydroxylated and oxidized forms. mdpi.com For instance, hydroxyl-SVA metabolites have been observed at an EIC of m/z = 451 [M+H]⁻ in negative ion mode. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Hydroxylated Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules, including drug metabolites. unl.edu While MS provides information on mass and fragmentation, NMR gives detailed insights into the specific arrangement of atoms and the stereochemistry of a molecule. nih.govacs.org For hydroxylated metabolites of simvastatin, NMR is crucial for determining the exact position of the hydroxyl group on the molecule's carbon skeleton. unl.edu

The standard dataset for structure elucidation typically includes a range of 1D and 2D NMR experiments:

¹H NMR: Provides information about the number and environment of hydrogen atoms. acs.orgresearchgate.net

¹³C NMR: Identifies the different carbon environments within the molecule. acs.org

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to piece together spin systems. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different parts of a molecule. hyphadiscovery.com

This combination of experiments allows researchers to assemble the complete chemical structure of a metabolite, confirming the site of biotransformation. hyphadiscovery.com

Chromatographic Techniques for Separation and Quantification of Simvastatin and its Metabolites (e.g., HPLC)researchgate.netnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the separation and quantification of simvastatin and its metabolites from pharmaceutical formulations and biological samples. wjbphs.comnih.gov The method's versatility allows for various detection techniques, with UV detection being common. nih.govakjournals.com

A typical Reverse Phase HPLC (RP-HPLC) method involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.govingentaconnect.com Gradient elution is often employed to achieve optimal separation of the parent drug from its more polar metabolites, such as the hydroxy acid form. ingentaconnect.comingentaconnect.com Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, linear, and specific for the intended analytes. nih.gov

Below is a table summarizing typical parameters for an HPLC method used for simvastatin analysis.

| Parameter | Typical Value/Condition | Source |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | nih.govingentaconnect.com |

| Mobile Phase | Acetonitrile and Water (with acidifier like orthophosphoric acid) | nih.govingentaconnect.com |

| Elution Mode | Isocratic or Gradient | nih.govingentaconnect.com |

| Flow Rate | 1.0 - 1.3 mL/min | akjournals.comingentaconnect.com |

| Detection | UV at ~240 nm | wjbphs.comingentaconnect.com |

| Linearity Range | 0.5 - 200 µg/mL | wjbphs.comingentaconnect.com |

Metabolomics Platforms for Global Metabolic Signature Analysismdpi.complos.orgsemanticscholar.org

Metabolomics provides a systems-level view of the metabolic changes induced by a drug, offering insights beyond the direct metabolism of the compound itself. mdpi.com For simvastatin, metabolomics studies aim to characterize its global effects on metabolism and identify potential biomarkers related to its efficacy and pleiotropic effects. mdpi.complos.org These platforms have revealed that simvastatin treatment significantly alters multiple metabolic pathways, affecting not only lipids but also amino acids, peptides, carbohydrates, and vitamins. nih.govmdpi.com

Untargeted Metabolomics Approachesnih.gov

Untargeted metabolomics is a hypothesis-generating approach that aims to measure as many metabolites as possible in a biological sample to capture a broad metabolic snapshot. nih.govresearchgate.net This strategy has been applied to study the effects of simvastatin, often using platforms like gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) or LC-MS/MS. nih.govplos.orgresearchgate.net

In one such study using a GC-TOF metabolomics platform, plasma samples from individuals treated with simvastatin were analyzed. The results identified a metabolic signature of drug exposure that included changes in essential amino acids, lauric acid, and alpha-tocopherol. plos.orgnih.gov Pathway analysis revealed that these metabolites were enriched in the amino acid degradation pathway. plos.orgsemanticscholar.org These findings indicate that simvastatin's effects extend far beyond its primary role in cholesterol synthesis, and untargeted metabolomics is a key tool for uncovering these broader biological impacts. nih.govplos.org

| Platform | Key Findings from Simvastatin Studies | Source |

| LC-MS/MS | Identified 321 significantly associated metabolites, affecting lipids, amino acids, peptides, nucleotides, and vitamins. | nih.gov |

| GC-TOF-MS | The metabolic signature of exposure included changes in essential amino acids, lauric acid, and alpha-tocopherol. | plos.orgnih.gov |

| GC-TOF-MS | Baseline metabolites like xanthine, 2-hydroxyvaleric acid, and succinic acid were found to be predictive of LDL-C response. | plos.orgsemanticscholar.org |

Pathway Enrichment Analysis of Metabolite Changes

Pathway enrichment analysis is a computational method used to identify biological pathways that are significantly impacted by a particular treatment or condition. In the context of simvastatin, this analysis helps to elucidate the broader metabolic consequences of the drug beyond its primary effect on cholesterol synthesis. plos.org By measuring changes in the concentrations of a large number of metabolites (a field known as metabolomics), researchers can gain a systems-level understanding of the drug's pleiotropic effects. nih.gov

Large-scale metabolomics studies, utilizing platforms like high-throughput liquid chromatography–tandem mass spectroscopy (LC-MS/MS) and gas chromatography-time-of-flight mass-spectrometry (GC-TOF-MS), have been conducted to investigate the metabolic signature of simvastatin treatment. nih.govnih.gov These studies have revealed that simvastatin influences a wide range of metabolic pathways, affecting not only lipids but also amino acids, peptides, carbohydrates, and vitamins. nih.govnih.gov

One significant finding from these analyses is the profound impact of simvastatin on amino acid metabolism. nih.gov Using tools like the HumanCyc database, pathway enrichment analysis has shown that metabolites associated with simvastatin exposure are significantly enriched in the amino acid degradation pathway. plos.orgresearchgate.netresearchgate.net For instance, studies have noted increased levels of intermediates in the degradation of essential amino acids like leucine (B10760876) and lysine (B10760008). plos.org Furthermore, changes in urea (B33335) cycle intermediates and dibasic amino acids such as ornithine, citrulline, and lysine have been observed, suggesting alterations in amino acid transport and an increased flux through the urea cycle. plos.orgresearchgate.net

Beyond amino acids, these analyses confirm significant alterations in lipid metabolism, including changes in steroids, bile acids, and fatty acids, which are downstream of the targeted HMG-CoA reductase enzyme. nih.govfebscongress.org The comprehensive data generated from metabolomics, when subjected to pathway enrichment analysis, provides crucial insights into the molecular mechanisms underlying the diverse physiological effects of simvastatin. nih.govfebscongress.org

| Affected Metabolic Pathway | Key Associated Metabolites | Observed Change |

|---|---|---|

| Amino Acid Degradation | 2-ketoisocaproic acid, 2-aminoadipic acid | Increased |

| Urea Cycle | Citrulline, Ornithine | Altered levels suggesting increased flux |

| Lipid Metabolism | Cholesterol, Steroids, Bile Acids, Fatty Acids | Decreased/Altered |

| Methionine Metabolism | Betaine, Dimethylglycine, Methionine, Cysteine | Increased |

Mechanistic Insights into Simvastatin S Biological Activities Through Metabolite Characterization

Simvastatin (B1681759) Hydroxy Acid as the Direct Inhibitor of HMG-CoA Reductase

Competitive Inhibition Mechanism with HMG-CoA

The active hydroxy acid form of simvastatin functions as a potent competitive inhibitor of the HMG-CoA reductase enzyme. mdpi.commdpi.comnih.govclinpgx.org Its mechanism relies on molecular mimicry; the dihydroxy open-acid portion of the molecule is a structural analog of the HMG-CoA substrate. mdpi.commdpi.combrainkart.com This structural similarity allows it to bind to the active site of the HMG-CoA reductase enzyme with an affinity that is approximately 10,000 times higher than that of the natural substrate, HMG-CoA. mdpi.comnih.gov

This high-affinity binding physically blocks the access of HMG-CoA to the active site, thereby preventing the enzyme from catalyzing the conversion of HMG-CoA to mevalonate (B85504). mdpi.comdrugbank.comyoutube.com Structural analyses have provided detailed insights into this interaction. The binding involves several key interactions within the enzyme's active site:

Polar Interactions: The hydroxy acid moiety forms ionic bonds and hydrogen bonds with key amino acid residues in the "cis loop" of the enzyme, including Lys735, Ser684, Asp690, and Lys691. mdpi.comproteopedia.org

Van der Waals Interactions: The hydrophobic ring structures of simvastatin engage with hydrophobic residues such as Leu562, Val683, Leu853, Ala856, and Leu857, which helps to position the drug within the binding pocket. proteopedia.org

By occupying the active site and inducing a conformational change in the enzyme's structure, simvastatin hydroxy acid effectively reduces the enzyme's catalytic activity. mdpi.comnih.gov

| Interaction Type | Key Enzyme Residues | Role in Inhibition |

|---|---|---|

| Polar Interactions (Ionic/Hydrogen Bonds) | Lys735, Ser684, Asp690, Lys691 | Anchors the hydroxy acid portion of the inhibitor in the active site, mimicking the substrate. mdpi.comproteopedia.org |

| Van der Waals Interactions | Leu562, Val683, Leu853, Ala856, Leu857 | Stabilizes the inhibitor within the hydrophobic pocket of the enzyme. proteopedia.org |

Impact on Mevalonate Pathway and Cholesterol Biosynthesis Regulation

The competitive inhibition of HMG-CoA reductase by (3S)-Hydroxy Simvastatin has profound effects on the mevalonate pathway, the central metabolic route for the synthesis of cholesterol and various non-sterol isoprenoids. researchgate.netconsensus.app By blocking the conversion of HMG-CoA to mevalonate, simvastatin effectively curtails the production of all downstream products of this pathway. nih.govnih.govoup.com

The primary consequence is a reduction in the intracellular pool of cholesterol within liver cells. karger.compatsnap.comnih.gov This depletion of hepatic cholesterol triggers a compensatory regulatory response. The cells increase the expression and activity of high-affinity low-density lipoprotein (LDL) receptors on their surface. karger.comnih.govnih.gov This upregulation enhances the clearance of LDL and its precursors from the bloodstream, as the liver takes up more circulating cholesterol to meet its needs. karger.combrainkart.com This dual mechanism—inhibiting endogenous cholesterol synthesis and increasing LDL clearance—is the basis for simvastatin's lipid-lowering effects. patsnap.comnih.gov

Role of Hydroxylated Metabolites in Off-Target and Pleiotropic Effects

Beyond their direct impact on cholesterol synthesis, simvastatin and its hydroxylated metabolites exert a wide range of biological effects known as pleiotropic effects. nih.govnih.govmdpi.com These effects are independent of the drug's lipid-lowering action and contribute to its broader cardiovascular protective properties. patsnap.comnih.gov The inhibition of the mevalonate pathway not only reduces cholesterol but also limits the synthesis of essential non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.govresearchgate.net These molecules are crucial for the post-translational modification (prenylation) of various intracellular signaling proteins. nih.govnih.gov Disruption of these signaling pathways by simvastatin's metabolites leads to significant changes in multiple cellular processes and metabolic pathways. nih.govmdpi.com

Modulation of Amino Acid Metabolism and Related Pathways

Research has revealed that simvastatin treatment significantly alters amino acid metabolism. nih.govmdpi.com Metabolomic studies have identified changes in the concentrations of numerous amino acids and related compounds in individuals undergoing simvastatin therapy. plos.orgnih.gov The metabolic signature of simvastatin exposure is enriched for the amino acid degradation pathway. plos.orgnih.govresearchgate.net

Key research findings include:

Increased Amino Acid Levels: Plasma levels of essential amino acids such as threonine and phenylalanine, as well as alanine, were found to be increased following treatment. plos.org Intermediates in the degradation of leucine (B10760876) (2-ketoisocaproic acid) and lysine (B10760008) (2-aminoadipic acid) also showed an increase. plos.org

Urea (B33335) Cycle Intermediates: Metabolites whose changes correlated with LDL-cholesterol lowering included intermediates of the urea cycle, such as ornithine and citrulline. plos.orgnih.gov

Branched-Chain Amino Acids (BCAAs): Simvastatin affects the metabolism of BCAAs, leading to the generation of short-chain acylcarnitines. researchgate.net

Other Pathways: Simvastatin treatment has been associated with increased concentrations of betaine, dimethylglycine, methionine, cystathione, and cysteine. mdpi.com It also led to increased levels of four metabolites belonging to the polyamine pathway, as well as tryptophan and kynurenine. nih.gov

| Affected Pathway | Specific Metabolites Altered | Observed Change |

|---|---|---|

| Amino Acid Degradation | Threonine, Alanine, Phenylalanine | Increased plos.org |

| Urea Cycle | Ornithine, Citrulline | Correlated with LDL-C lowering plos.orgnih.gov |

| Branched-Chain Amino Acid (BCAA) Metabolism | Short-chain acylcarnitines (C4, C5) | Increased nih.gov |

| Glycine Pathway | Betaine, Dimethylglycine | Increased mdpi.com |

| Methionine Metabolism | Methionine, Cystathione, Cysteine | Increased mdpi.com |

| Polyamine Pathway | Four unnamed metabolites | Increased nih.gov |

Alterations in Nucleotide, Carbohydrate, and Co-factor Metabolite Levels

Simvastatin's metabolic influence extends to nucleotides, carbohydrates, and various co-factors. nih.gov A comprehensive metabolomics study identified significant associations between simvastatin treatment and these metabolite classes. mdpi.com For instance, among the most significant novel associations found were with uridine (B1682114) in the nucleotide class and N-acetylglucosaminylasparagine in the carbohydrate pathway. nih.gov

In some patient groups, simvastatin treatment has been shown to reduce plasma levels of the sugars fructose (B13574) and glucose. plos.org The reduction in glucose was strongly correlated with decreases in alpha-mannosylglycerate and pseudouridine. plos.org Furthermore, simvastatin can impair glucose uptake and GLUT4 translocation in muscle cells, an effect linked to the suppression of the insulin (B600854) receptor signaling pathway. nih.govsci-hub.se This impairment of the mevalonic acid pathway appears to be a key mechanism, as the effects on glucose uptake can be reversed by mevalonolactone, an intermediate in the cholesterol synthesis pathway. sci-hub.se

Influence on Isoprenoid-dependent Signaling Pathways (e.g., Rho, Ras, Rac GTPases)

A critical aspect of simvastatin's pleiotropic effects is its influence on isoprenoid-dependent signaling. nih.govnih.gov The inhibition of HMG-CoA reductase depletes the cellular supply of FPP and GGPP. nih.govnih.gov These isoprenoid lipids are essential for the prenylation of small GTP-binding proteins, including members of the Ras, Rho, and Rac families. nih.govresearchgate.netnih.gov

Prenylation is a post-translational modification that attaches these lipid anchors to the proteins, which is necessary for their proper localization to cell membranes and for their subsequent activation and function. nih.govahajournals.orgnih.gov By reducing the availability of FPP and GGPP, simvastatin impairs the prenylation of these GTPases. nih.govresearchgate.netnih.gov This prevents their translocation to the membrane and blocks their signaling activities. nih.govnih.gov The inactivation of Rho, Ras, and Rac affects a multitude of cellular processes, including cytoskeletal organization, cell proliferation, inflammation, and endothelial function, which underlies many of simvastatin's cholesterol-independent cardiovascular benefits. nih.govahajournals.orgnih.gov

Downstream Effects on Cellular Processes Mediated by Metabolites (e.g., p21 protein expression, CDK activity)

The biological activities of simvastatin are primarily exerted by its active metabolite, simvastatin β-hydroxy acid, formed after in vivo hydrolysis of the inactive lactone prodrug. drugbank.commdpi.com This active metabolite, (this compound, not only competitively inhibits HMG-CoA reductase but also influences a variety of downstream cellular processes, including cell cycle regulation. mdpi.comnih.gov Key among these effects is the modulation of the cyclin-dependent kinase (CDK) inhibitor p21 and subsequent CDK activity, leading to cell cycle arrest. nih.govnih.gov

Research indicates that simvastatin's active form upregulates the expression of the p21 protein. nih.govaacrjournals.org One proposed mechanism for this upregulation involves the activation of AMP-activated protein kinase (AMPK), which in turn increases the transcription of the p21 gene. nih.gov Another pathway suggests that statins can inhibit the activity of histone deacetylases (HDACs), specifically HDAC1 and HDAC2. aacrjournals.orgresearchgate.net This inhibition leads to the accumulation of acetylated histones on the p21 promoter, enhancing its expression. aacrjournals.org The increased expression of p21 has been observed in various cancer cell lines following statin treatment, contributing to the anti-proliferative effects of the drug. nih.govaacrjournals.orguni.lu

The elevation of p21 protein levels directly impacts the activity of cyclin-dependent kinases. As a potent CDK inhibitor, p21 binds to and inactivates cyclin-CDK complexes, which are essential for cell cycle progression. nih.gov Studies have shown that treatment with statins leads to decreased activity of CDK-2, CDK-4, and CDK-6. nih.gov This inhibition of CDK activity prevents the hyperphosphorylation of the retinoblastoma (Rb) protein, a critical step for cells to transition from the G1 to the S phase of the cell cycle. nih.govresearchgate.net Consequently, the upregulation of p21 and subsequent inhibition of CDK activity by simvastatin's active metabolite results in a G1 phase cell cycle arrest, thereby inhibiting cell proliferation. nih.govmdpi.com

| Cellular Component | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| p21 Protein | Upregulation / Increased Expression | Activation of AMPK pathway leading to increased p21 transcription; Inhibition of HDAC activity. | nih.govaacrjournals.org |

| CDK-2 Activity | Inhibition | Increased levels of the CDK inhibitor p21. | nih.gov |

| CDK-4 Activity | Inhibition | Increased levels of the CDK inhibitor p21. | nih.gov |

| CDK-6 Activity | Inhibition | Increased levels of the CDK inhibitor p21. | nih.gov |

Systems Biology Approaches to Understand Metabolite Networks under Simvastatin Exposure

Systems biology, particularly through the application of metabolomics, provides a powerful approach to comprehensively map the global biochemical changes that occur following exposure to simvastatin. nih.govplos.org These high-throughput analyses allow for the simultaneous measurement of hundreds to thousands of small molecules in biological samples, offering a detailed "metabolic signature" of a drug's effect. nih.govnih.gov Such studies have revealed that the influence of simvastatin and its metabolites extends far beyond the direct inhibition of cholesterol synthesis, demonstrating profound pleiotropic effects across a wide array of metabolic pathways. nih.govmdpi.com

A large-scale, high-throughput metabolomics study on a cohort of over 7,500 participants identified 321 metabolites that were significantly associated with simvastatin treatment, 313 of which were novel associations. nih.govnih.gov This comprehensive analysis demonstrated that simvastatin affects not only lipid pathways but also the metabolism of amino acids, peptides, nucleotides, carbohydrates, co-factors, and vitamins. nih.govmdpi.com While the most significant number of altered metabolites were lipids (79%), a substantial portion were amino acids (10%), highlighting the broad impact of the drug on cellular metabolism. mdpi.com

Pharmacometabolomics, a subfield of metabolomics, also helps to elucidate the biochemical basis for interindividual variation in drug response. plos.org By correlating metabolic profiles with clinical outcomes, researchers can identify biomarkers that predict a patient's response to simvastatin therapy. For instance, an analysis of metabolites that correlated with the LDL-cholesterol lowering effects of simvastatin found significant associations with intermediates of the urea cycle and a group of dibasic amino acids. plos.org Specifically, increases in cystine, ornithine, lysine, and citrulline were correlated with a greater LDL-C lowering response to the drug. plos.org These systems-level findings generate new hypotheses about the mechanisms underlying simvastatin's efficacy and its pleiotropic effects, suggesting interactions with amino acid transport and degradation pathways. plos.orgresearchgate.net

| Metabolite Class | Percentage of Total Associated Metabolites | Reference |

|---|---|---|

| Lipids | 79% | nih.govmdpi.com |

| Amino Acids | 10% | nih.govmdpi.com |

| Peptides | 5% | nih.gov |

| Xenobiotics | 3% | nih.gov |

| Co-factors and Vitamins | 1% | nih.gov |

| Metabolite | Correlation with LDL-C Lowering | Metabolic Pathway | Reference |

|---|---|---|---|

| Cystine | Positive | Amino Acid Metabolism | plos.org |

| Ornithine | Positive | Urea Cycle / Amino Acid Metabolism | plos.org |

| Lysine | Positive | Amino Acid Metabolism | plos.org |

| Citrulline | Positive | Urea Cycle / Amino Acid Metabolism | plos.org |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing (3S)-Hydroxy Simvastatin to ensure structural fidelity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and purity, supplemented by high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 238 nm) for quantitative analysis. Reference USP standards for simvastatin hydroxy acid (e.g., USP Simvastatin RS) to validate retention times and peak symmetry .

- Characterization : Include elemental analysis (C, H, O) and mass spectrometry (MS) to confirm molecular weight (MW: 436.61 g/mol). For novel derivatives, provide crystallographic data or compare with published spectral libraries .

Q. How can researchers validate the precision and accuracy of analytical methods for quantifying (this compound in biological matrices?

- Validation Parameters :

- Linearity : Test across a range of 0.1–50 µg/mL using spiked plasma/serum samples.

- Intra-/Inter-day precision : ≤15% coefficient of variation (CV) for replicates (n=6) .

- Recovery : Compare extracted samples with unextracted standards; aim for ≥80% recovery.

- Reference Standards : Use deuterated internal standards (e.g., simvastatin-d6 hydroxy acid) to correct for matrix effects in LC-MS/MS workflows .

Q. What safety protocols are critical when handling (this compound in laboratory settings?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to GHS Category 2 skin/eye irritation risks .

- Ventilation : Use fume hoods for weighing and solubilizing powdered compounds.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do disease models (e.g., nonalcoholic steatohepatitis, NASH) alter the pharmacokinetics of (this compound, and how should this inform dosing regimens?

- Experimental Design :

- Animal Models : Use methionine/choline-deficient (MCD) diet-induced NASH in Sprague-Dawley rats. Monitor hepatic organic anion-transporting polypeptide (OATP) expression via qPCR .

- PK Parameters : Measure plasma AUC (0–120 min) and biliary excretion rates. NASH reduces OATP1B1-mediated hepatic uptake, increasing systemic exposure (AUC ↑2.5-fold vs. controls) .

- Statistical Analysis : Apply non-compartmental modeling (WinNonlin) to compare clearance (CL/F) and volume of distribution (Vd/F) between cohorts .

Q. What methodologies resolve contradictions in reported adverse event data for (this compound across clinical studies?

- Data Harmonization :

- Source Integration : Aggregate data from FAERS (FDA Adverse Event Reporting System) and published meta-analyses. Use Eclat algorithm to identify frequent item sets (e.g., myopathy, rhabdomyolysis) .

- Confounder Adjustment : Stratify by covariates (age, CYP3A4 inhibitor co-administration) using multivariate logistic regression .

- Bias Mitigation : Apply disproportionality analysis (reporting odds ratios, ROR) to detect signal-to-noise ratios in spontaneous reporting systems .

Q. How can researchers optimize in vitro assays to study (this compound’s inhibition of HMG-CoA reductase under varying pH and temperature conditions?

- Assay Conditions :

- Enzyme Activity : Use recombinant human HMG-CoA reductase (0.5–1.0 µg/mL) with NADPH (100 µM) in Tris-HCl buffer (pH 7.4, 37°C).

- Inhibition Kinetics : Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Typical IC₅₀ ranges: 0.5–2.0 nM .

- Data Interpretation : Normalize activity to vehicle controls and account for lactone-to-hydroxy acid conversion rates using LC-MS .

Methodological Considerations for Data Presentation

- Tables/Figures : Avoid duplicating data in text and visuals. For PK studies, include summary tables for AUC, Cmax, and t₁/₂, with error bars representing SEM .

- Statistical Reporting : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report exact p-values (e.g., p=0.032) instead of thresholds (e.g., p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.